molecular formula C19H17F4NO3S2 B2518462 4-(2-difluoromethanesulfonylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane CAS No. 1706093-07-3

4-(2-difluoromethanesulfonylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane

Cat. No.: B2518462
CAS No.: 1706093-07-3
M. Wt: 447.46
InChI Key: YEFDDUQKNSDGKZ-UHFFFAOYSA-N
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Description

4-(2-difluoromethanesulfonylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane is a specialized chemical reagent designed for research and development applications. The structure of this compound, which incorporates both a difluorophenyl group and a thiazepane ring, suggests potential for investigation in medicinal chemistry and agrochemical research . Difluorophenyl derivatives are frequently explored as key building blocks in the synthesis of compounds with biological activity , while the 1,4-thiazepane scaffold is a moiety of interest in pharmaceutical design. The integration of a difluoromethanesulfonylbenzoyl group may be intended to modulate the compound's electronic properties or binding affinity. Researchers may utilize this reagent in hit-to-lead optimization studies, as a precursor for the synthesis of more complex molecules, or in probing specific biological mechanisms. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[2-(difluoromethylsulfonyl)phenyl]-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F4NO3S2/c20-12-5-6-15(21)14(11-12)16-7-8-24(9-10-28-16)18(25)13-3-1-2-4-17(13)29(26,27)19(22)23/h1-6,11,16,19H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFDDUQKNSDGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F4NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-(2-difluoromethanesulfonylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane can be represented as follows:

  • Molecular Formula : C16_{16}H14_{14}F4_{4}N2_{2}O2_{2}S
  • Molecular Weight : 392.35 g/mol

This compound features a thiazepane ring, which is known for its diverse pharmacological properties.

Research indicates that compounds with thiazepane structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Similar thiazepane derivatives have shown effectiveness against a range of bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory diseases.
  • Neuroprotective Properties : Some studies suggest that thiazepanes can exert neuroprotective effects, possibly through the modulation of neurotransmitter systems.

Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that thiazepane derivatives may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Neurological Disorders : The neuroprotective effects may make this compound a candidate for treating conditions such as epilepsy or neurodegenerative diseases.

Case Studies and Experimental Data

A review of available literature reveals several studies focused on the biological activity of thiazepane derivatives. Notably:

  • In a study examining the anti-inflammatory properties of thiazepanes, compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro .
  • Another investigation highlighted the neuroprotective effects of thiazepane derivatives in animal models of oxidative stress, suggesting potential applications in neurodegenerative disorders .

Data Table: Biological Activities of Thiazepane Derivatives

Activity TypeObserved EffectReference
AntimicrobialEffective against bacteria/fungi
Anti-inflammatoryReduced cytokine levels
NeuroprotectiveProtection against oxidative stress
AnticancerInduction of apoptosis

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Analysis

The table below compares the target compound with three analogs derived from patent literature and commercial databases:

Compound Name Molecular Formula Molecular Weight Key Substituents Hypothesized Properties
4-(2-Difluoromethanesulfonylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane C₁₉H₁₅F₄NO₃S₂ ~461.4* Difluoromethanesulfonylbenzoyl, 2,5-difluorophenyl High metabolic stability; moderate solubility; strong receptor binding
4-(2H-1,3-Benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane C₂₀H₁₆F₂NO₃S 403.4 Benzodioxole carbonyl, 2,5-difluorophenyl Lower polarity; reduced metabolic stability; potential CNS penetration
7-(2-Chlorophenyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane C₁₄H₁₇ClF₃NO₂S₂ 387.9 Trifluoropropyl sulfonyl, 2-chlorophenyl Enhanced lipophilicity; possible CYP450 inhibition; higher molecular rigidity

*Estimated based on structural analogs.

Key Observations:

Electron-Withdrawing Groups :

  • The difluoromethanesulfonyl group in the target compound provides stronger electron-withdrawing effects compared to the benzodioxole carbonyl (a mildly electron-deficient aromatic system) and the trifluoropropyl sulfonyl group (moderate electron withdrawal) . This may enhance the target compound’s binding to enzymes or receptors requiring electron-deficient pharmacophores.

Halogen Effects :

  • The 2,5-difluorophenyl group in the target compound offers balanced lipophilicity and steric bulk, whereas the 2-chlorophenyl group in the analog increases hydrophobicity and may alter target selectivity .

Metabolic Stability :

  • Sulfonyl groups (e.g., in the target compound and analog) generally improve resistance to oxidative metabolism compared to ester or benzodioxole moieties .

Research Implications

  • Structure-Activity Relationships (SAR): The difluoromethanesulfonyl group in the target compound may confer superior target engagement compared to analogs with bulkier sulfonyl groups (e.g., trifluoropropyl), which could sterically hinder binding . Fluorine substitution on the phenyl ring (2,5-difluoro vs.
  • Pharmacokinetics :

    • The target compound’s calculated logP (~3.5) suggests moderate lipophilicity, balancing absorption and solubility. In contrast, the benzodioxole analog (logP ~2.8) may exhibit faster clearance due to lower plasma protein binding .

Q & A

Basic: What are the key strategies for optimizing the synthesis of 4-(2-difluoromethanesulfonylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane to improve yield and purity?

Answer:
Synthesis optimization typically involves multi-step protocols. Critical steps include:

  • Thiazepane Ring Formation : Use sulfur and nitrogen precursors (e.g., thiols and amines) under controlled pH and temperature to minimize side reactions. Cyclization may require catalysts like BF₃·Et₂O .
  • Sulfonylation : Introduce the difluoromethanesulfonyl group using sulfonyl chlorides (e.g., 2-difluoromethanesulfonylbenzoyl chloride) with a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to prevent hydrolysis .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the final compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the thiazepane ring (δ 3.2–4.1 ppm for CH₂-S and CH₂-N), difluorophenyl groups (δ 6.8–7.5 ppm), and sulfonyl protons (δ 7.9–8.3 ppm). Compare with calculated shifts using DFT-based tools .
  • IR Spectroscopy : Validate sulfonyl (S=O stretch at ~1350 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups. Absence of –SH stretches (2500–2600 cm⁻¹) confirms sulfonylation completion .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₉H₁₅F₄NO₃S₂: 469.05) .

Advanced: What experimental approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across similar thiazepane derivatives?

Answer:

  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays (e.g., MTT for cancer cells, broth microdilution for bacteria) to quantify potency variations .
  • Target Profiling : Use molecular docking (PDB: 1M17 for tubulin) or SPR to assess binding affinity differences caused by substituents (e.g., sulfonyl vs. carbonyl groups) .
  • Metabolic Stability Tests : Evaluate hepatic microsome stability (human/rat) to determine if rapid degradation explains inconsistent in vivo results .

Advanced: How does the electronic effect of fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Electron-Withdrawing Effects : Fluorine atoms on the benzoyl and phenyl groups increase electrophilicity at the sulfonyl sulfur, accelerating SN₂ reactions (e.g., with amines or thiols).
  • Steric Considerations : Ortho-difluoro groups hinder planar transition states, favoring retention of stereochemistry in chiral intermediates .
  • Kinetic Studies : Monitor reaction rates (UV-Vis or LCMS) under varying conditions (polar aprotic solvents, 50–80°C) to optimize substitution pathways .

Basic: What in vitro assays are recommended for initial screening of antimicrobial activity?

Answer:

  • Gram-Positive/Negative Bacteria : Use agar diffusion (MIC/MBC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Include ciprofloxacin as a positive control .
  • Fungal Strains : Test against C. albicans (ATCC 90028) via broth microdilution (CLSI M27-A3).
  • Biofilm Inhibition : Quantify biofilm biomass (crystal violet assay) in P. aeruginosa .

Advanced: How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups for anticancer activity?

Answer:

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing difluorophenyl with trifluoromethylphenyl) .
  • Cytotoxicity Profiling : Test against NCI-60 cell lines. Use COMPARE analysis to link structural features (e.g., sulfonyl groups) to activity patterns .
  • Apoptosis Assays : Measure caspase-3/7 activation (luminescence) and mitochondrial membrane potential (JC-1 dye) to correlate substituents with pro-apoptotic efficacy .

Basic: What are the best practices for ensuring compound stability during storage?

Answer:

  • Storage Conditions : Keep at –20°C in amber vials under argon. Avoid exposure to light, moisture, or strong oxidizers (e.g., H₂O₂) .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to detect decomposition products .

Advanced: What mechanistic insights can be gained from studying tautomeric equilibria in related 1,2,4-triazole derivatives?

Answer:

  • Tautomer Characterization : Use ¹H NMR (DMSO-d₆) to detect thione (δ 13.5 ppm for –SH) vs. thiol forms. IR (νC=S at 1247–1255 cm⁻¹) confirms predominant tautomers .
  • Impact on Bioactivity : Compare IC₅₀ values of tautomeric forms against cancer cells (e.g., MCF7) to determine pharmacologically active conformers .

Basic: Which analytical techniques are critical for assessing synthetic intermediates’ purity?

Answer:

  • TLC : Use silica-coated plates (hexane:EtOAc 3:1) with UV254 visualization.
  • HPLC-DAD : Monitor intermediates at 220 nm (C18 column, 1.0 mL/min flow) .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can computational methods predict the compound’s interaction with cytochrome P450 enzymes?

Answer:

  • Docking Simulations : Use AutoDock Vina with CYP3A4 (PDB: 1TQN) to identify binding poses and metabolically labile sites (e.g., sulfonyl group oxidation) .
  • ADMET Prediction : Employ SwissADME to estimate hepatotoxicity risks and metabolic pathways (e.g., Phase I oxidation) .

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